3-Formyl-2-methoxyphenylboronic acid pinacol ester
Overview
Description
3-Formyl-2-methoxyphenylboronic acid pinacol ester is an organoboron compound with the molecular formula C14H19BO4. It is a derivative of phenylboronic acid, where the boronic acid group is protected by a pinacol ester, and the phenyl ring is substituted with a formyl group and a methoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-2-methoxyphenylboronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Acid Intermediate: The starting material, 3-formyl-2-methoxyphenylboronic acid, is synthesized through the borylation of 3-formyl-2-methoxyphenyl halide using a palladium-catalyzed reaction with bis(pinacolato)diboron.
Protection with Pinacol: The boronic acid intermediate is then reacted with pinacol in the presence of a dehydrating agent such as molecular sieves or anhydrous magnesium sulfate to form the pinacol ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors for the borylation step and automated systems for the esterification process to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-2-methoxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Protodeboronation: The compound can undergo protodeboronation, where the boronic ester group is replaced by a hydrogen atom.
Hydrolysis: The pinacol ester can be hydrolyzed under acidic or basic conditions to regenerate the boronic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Protodeboronation: Catalysts such as palladium or nickel, and hydrogen sources like formic acid or hydrogen gas.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Protodeboronation: 3-Formyl-2-methoxybenzene.
Hydrolysis: 3-Formyl-2-methoxyphenylboronic acid.
Scientific Research Applications
3-Formyl-2-methoxyphenylboronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require biaryl linkages.
Material Science: It is used in the preparation of advanced materials, such as polymers and molecular electronics.
Biological Research: The compound is used in the synthesis of biologically active molecules and probes for studying biological processes.
Mechanism of Action
The primary mechanism of action for 3-Formyl-2-methoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl or styrene product and regenerate the palladium catalyst.
Comparison with Similar Compounds
3-Formyl-2-methoxyphenylboronic acid pinacol ester can be compared with other boronic acid pinacol esters, such as:
2-Formylphenylboronic acid pinacol ester: Similar structure but lacks the methoxy group, leading to different reactivity and applications.
4-Hydroxy-3-methoxyphenylboronic acid pinacol ester: Contains a hydroxy group instead of a formyl group, used in different types of coupling reactions.
3-Methoxyphenylboronic acid pinacol ester: Lacks the formyl group, used in simpler coupling reactions.
The unique combination of the formyl and methoxy groups in this compound provides distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-7-10(9-16)12(11)17-5/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGGRAHIRANTMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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